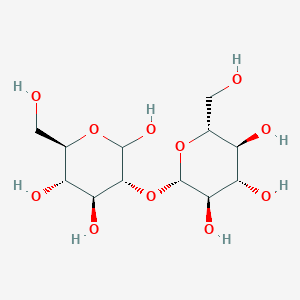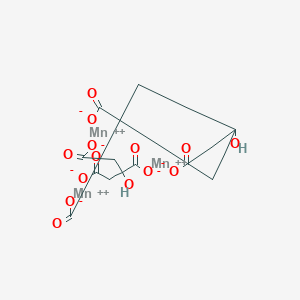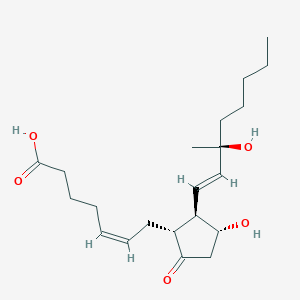
4,4-Dimethyl-1-hexene
Descripción general
Descripción
4,4-Dimethyl-1-hexene is an organic compound with the molecular formula C8H16 . It is an alkene, which means it contains a carbon-carbon double bond . The IUPAC name for this compound is 4,4-dimethylhex-1-ene . The molecular weight of 4,4-Dimethyl-1-hexene is 112.21 g/mol .
Molecular Structure Analysis
The molecular structure of 4,4-Dimethyl-1-hexene can be represented by the InChI string: InChI=1S/C8H16/c1-5-7-8(3,4)6-2/h5H,1,6-7H2,2-4H3 . This indicates that the molecule consists of eight carbon atoms and sixteen hydrogen atoms . The carbon atoms are arranged in a chain, with a double bond between the first and second carbon atoms . Two of the carbon atoms in the chain are each bonded to an additional methyl group (CH3), giving the molecule its name .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4-Dimethyl-1-hexene include a molecular weight of 112.21 g/mol . It has a computed XLogP3-AA value of 3.6, which is a measure of its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 3 . The exact mass and the monoisotopic mass are both 112.125200510 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 8 . The complexity of the molecule is 70.1 .
Aplicaciones Científicas De Investigación
1. Renewable Fuel Production
4,4-Dimethyl-1-hexene, a derivative of 1-hexene, plays a significant role in the development of renewable fuels. Harvey and Meylemans (2014) outlined an efficient process for converting 1-hexene into jet and diesel fuels. They highlighted that the selective oligomerization of 1-hexene can lead to high-performance hydrocarbon fuels with characteristics suitable for both jet and diesel applications, suggesting its potential in renewable fuel synthesis (Harvey & Meylemans, 2014).
2. Polymerization Catalysts
1-Hexene, closely related to 4,4-Dimethyl-1-hexene, is used in isospecific polymerization processes. Yasumoto et al. (2013) investigated the use of non-bridged half-metallocene dimethyl complexes for the polymerization of 1-hexene, demonstrating their effectiveness as catalysts in this reaction (Yasumoto et al., 2013).
3. Catalytic Isomerization
The isomerization of 1-hexene, which is thermodynamically similar to 4,4-Dimethyl-1-hexene, has been studied extensively. Mitkova and Kurtev (2005) focused on the isomerization of 1-hexene catalyzed by ion exchange resins, providing insights into the reaction scheme and kinetics of this process, which are relevant to the study of 4,4-Dimethyl-1-hexene (Mitkova & Kurtev, 2005).
4. Dimerization to Branched Hexenes
Research by Comito et al. (2017) explored the dimerization of propylene to branched hexenes using Ni-MFU-4l, a solid catalyst. Their findings contribute to understanding the dimerization processes relevant to compounds like 4,4-Dimethyl-1-hexene (Comito et al., 2017).
5. Renewable Jet and Diesel Fuel Synthesis
Harvey and Quintana (2010) developed a method for the dimerization of 2-ethyl-1-hexene, a compound related to 4,4-Dimethyl-1-hexene, to create renewable jet and diesel fuels. This research demonstrates the potential of hexene derivatives in renewable energy applications (Harvey & Quintana, 2010).
Propiedades
IUPAC Name |
4,4-dimethylhex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-7-8(3,4)6-2/h5H,1,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJVAMIXNUAJEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167799 | |
| Record name | 4,4-Dimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1-hexene | |
CAS RN |
1647-08-1 | |
| Record name | 4,4-Dimethyl-1-hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001647081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Dimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexene, 4,4-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B158833.png)






